2-(4-bromo-3,5-dimethylphenoxy)-N-cyclopentylacetamide
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Overview
Description
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclopentylacetamide: is an organic compound that contains a bromine atom, a dimethylphenoxy group, and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclopentylacetamide typically involves the reaction of 4-bromo-3,5-dimethylphenol with cyclopentylamine and acetic anhydride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially leading to the formation of the corresponding phenol.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding phenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups make it a versatile building block in organic synthesis.
Biology: In biological research, the compound may be used to study the effects of brominated phenoxy compounds on cellular processes. It can also serve as a ligand in the study of receptor-ligand interactions.
Medicine: The compound’s structure suggests it could be a candidate for drug development targeting specific enzymes or receptors.
Industry: In industrial applications, the compound may be used in the production of specialty chemicals or as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism by which 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclopentylacetamide exerts its effects is likely related to its interaction with specific molecular targets. The bromine atom and the acetamide group can participate in hydrogen bonding and other interactions with proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-bromo-3,5-dimethylphenol: Shares the brominated phenol structure but lacks the acetamide and cyclopentyl groups.
2-(4-bromo-3,5-dimethylphenoxy)-N,N-dimethylacetamide: Similar structure but with dimethyl groups instead of the cyclopentyl group.
Uniqueness: The presence of the cyclopentyl group in 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclopentylacetamide distinguishes it from other similar compounds. This structural feature may influence its chemical reactivity and biological activity, making it a unique candidate for specific applications.
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-10-7-13(8-11(2)15(10)16)19-9-14(18)17-12-5-3-4-6-12/h7-8,12H,3-6,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVRSUQFAZRDAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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